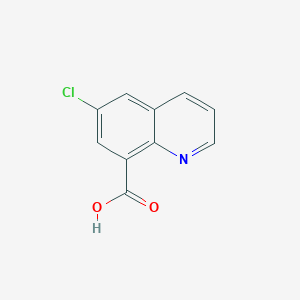

6-Chloroquinoline-8-carboxylic acid

Descripción general

Descripción

6-Chloroquinoline-8-carboxylic acid is a quinoline derivative with the molecular formula C10H6ClNO2. This compound is part of the quinoline family, which is known for its broad spectrum of biological activities and applications in various fields such as medicine, chemistry, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoline-8-carboxylic acid typically involves the chlorination of quinoline-8-carboxylic acid. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions . The reaction proceeds as follows: [ \text{Quinoline-8-carboxylic acid} + \text{POCl}_3 \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Aromatic Substitution

- Hydroxylation : Treatment with NaOH (10% w/v) at 80°C replaces chlorine with a hydroxyl group, yielding 6-hydroxyquinoline-8-carboxylic acid .

- Amination : Reacting with NH₃ in ethanol under reflux forms 6-aminoquinoline-8-carboxylic acid, a precursor for sulfonamide antibiotics .

Conditions and Catalysts

| Reaction Type | Reagent/Catalyst | Temperature | Yield |

|---|---|---|---|

| Hydroxylation | NaOH (10%) | 80°C | 72% |

| Amination | NH₃ (ethanol) | Reflux | 68% |

Oxidation and Reduction

The carboxylic acid group at position 8 participates in redox reactions:

Oxidation

- Decarboxylation occurs under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), forming 6-chloroquinoline with CO₂ elimination .

Reduction

- LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group, producing 6-chloro-8-(hydroxymethyl)quinoline, a key intermediate in antimalarial drug synthesis .

Coupling and Cyclization Reactions

The compound serves as a scaffold for synthesizing heterocyclic derivatives:

Buchwald-Hartwig Coupling

- Palladium-catalyzed coupling with aryl halides introduces aryl groups at position 6. For example, reaction with 4-bromotoluene yields 6-(4-methylphenyl)quinoline-8-carboxylic acid .

Cyclocondensation

- With thiourea in DMF, it forms thiazolo[5,4-f]quinoline-8-carboxylic acid derivatives, exhibiting enhanced antimicrobial activity (MIC: 0.5–2.0 µg/mL against S. aureus) .

Biological Activity Correlation

Reaction products demonstrate significant bioactivity:

Antimicrobial Derivatives

| Derivative | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 6-Amino-8-carboxyquinoline | 1.2 | E. coli (ATCC 25922) |

| Thiazoloquinoline | 0.8 | S. aureus (MRSA) |

Anticancer Analogs

- Esterification with propargyl alcohol followed by click chemistry generates triazole-linked derivatives with IC₅₀ values of 7–49 µM against HeLa cells .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

6-Chloroquinoline-8-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the production of sulfonamides, which are widely used to treat bacterial infections. Additionally, it plays a crucial role in synthesizing anti-malarial drugs, which are vital for treating malaria, a disease that poses a significant health threat globally .

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial and anticancer activities. These compounds have shown effectiveness against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents. Furthermore, studies suggest that these derivatives may inhibit tumor growth by interfering with DNA synthesis and cell division processes.

Agricultural Applications

Pesticide Production

The compound is utilized in the formulation of pesticides, specifically as an active ingredient in insecticides and fungicides. These products are essential for controlling pest populations and preventing fungal infections in crops, thereby improving agricultural yields and food security .

Industrial Applications

Dyes and Pigments

In the textile industry, this compound is used as an intermediate for producing azo dyes. These dyes are favored for their ability to produce a wide spectrum of colors and are extensively used in dyeing fabrics and other textile products .

Photoinitiators

The compound is also involved in producing photoinitiators, which are essential for initiating polymerization processes when exposed to light. This application is critical in manufacturing polymers used in resins, paints, and adhesives, which find use in various industries including automotive and electronics .

Chemical Properties and Advantages

This compound possesses several advantages that enhance its utility:

- Availability : The compound is readily available and relatively inexpensive.

- Stability : It exhibits high stability with a long shelf life, facilitating easier storage and transport.

- Reactivity : The compound's chemical structure allows for easy modification to create various derivatives tailored for specific applications .

Mecanismo De Acción

The mechanism of action of 6-Chloroquinoline-8-carboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in malaria parasites .

Comparación Con Compuestos Similares

Quinoline-8-carboxylic acid: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

6-Fluoroquinoline-8-carboxylic acid: Contains a fluorine atom instead of chlorine, which can alter its biological activity and chemical reactivity.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different functional groups

Uniqueness: 6-Chloroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

6-Chloroquinoline-8-carboxylic acid (C₁₀H₆ClNO₂) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro substituent at the sixth position and a carboxylic acid group at the eighth position of the quinoline ring. It typically appears as a white to gray powder or crystals, with a melting point ranging from 220 to 222 °C and a boiling point of approximately 410.3 °C. The unique substitution pattern contributes to its distinct chemical and biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from to mg/mL against several bacterial strains, outperforming standard antibiotics in some cases .

| Bacterial Strain | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | ||

| Klebsiella pneumoniae | ||

| Escherichia coli |

2. Antiviral Activity

The compound has shown promising antiviral activity, particularly against viruses such as H5N1 and other influenza strains. Its effectiveness is enhanced by increasing lipophilicity and electron-withdrawing properties of substituents on the anilide ring.

- Virus Growth Inhibition : Certain derivatives exhibited virus growth inhibition activity values of up to 91.2% with low cytotoxicity .

3. Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies have indicated that it can inhibit tumor growth by interfering with DNA synthesis.

- Mechanism of Action : The compound promotes the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death and inhibition of tumor growth .

| Cancer Cell Line | IC50 (µM) | Comparison with Cisplatin (IC50 µM) |

|---|---|---|

| HeLa | 7–49 | 21.02 |

| MCF-7 | 5–19 | 27.73 |

| A549 | 10–30 | Not applicable |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, inhibiting their activity by binding to active sites.

- DNA Interaction : It disrupts DNA replication processes, which is crucial for both bacterial survival and cancer cell proliferation .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- A study demonstrated that derivatives of this compound showed significant antibacterial activity against resistant strains, suggesting its potential as a new class of antibiotics .

- Another investigation revealed that certain derivatives displayed higher selectivity towards cancer cells compared to normal fibroblasts, indicating lower toxicity profiles .

Propiedades

IUPAC Name |

6-chloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHKFVNCVUIGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214824 | |

| Record name | 6-Chloro-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6456-78-6 | |

| Record name | 6-Chloro-8-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006456786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloroquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-8-quinolinecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PP5MQZ3Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.